
A Comparative Analysis of the Safety Profiles of
Different HIF-PH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vadadustat

Cat. No.: B1683468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors has marked a

significant advancement in the management of anemia associated with Chronic Kidney

Disease (CKD). These oral agents stimulate endogenous erythropoietin production, offering an

alternative to injectable erythropoiesis-stimulating agents (ESAs). However, their unique

mechanism of action raises distinct safety considerations. This guide provides a comparative

analysis of the safety profiles of four prominent HIF-PH inhibitors: roxadustat, daprodustat,

vadadustat, and molidustat, supported by data from key clinical trials.

Executive Summary
HIF-PH inhibitors have demonstrated efficacy in correcting and maintaining hemoglobin levels

in patients with CKD. Their safety profiles, particularly concerning cardiovascular and

thrombotic events, have been extensively scrutinized in large-scale phase 3 clinical trial

programs. While generally comparable to ESAs in many respects, certain differences and

specific risks have emerged for each agent. This guide will delve into the quantitative safety

data, the experimental protocols for safety assessment, and the underlying signaling pathways

to provide a comprehensive overview for the scientific community.

Quantitative Safety Data
The following tables summarize the incidence of key adverse events observed in the pivotal

clinical trials for roxadustat, daprodustat, vadadustat, and molidustat. Data is presented for
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both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patient populations

where available.

Table 1: Major Adverse Cardiovascular Events (MACE)

Inhibitor
Trial
Program

Patient
Population

MACE
(Inhibitor)

MACE
(Comparato
r)

Hazard
Ratio (95%
CI)

Roxadustat

OLYMPUS,

ROCKIES,

HIMALAYAS

(Pooled)

NDD-CKD 7.2%
5.6%

(Placebo)

1.38 (1.11 -

1.70) (On-

treatment + 7

days)[1]

DD-CKD 25.2% 26.7% (ESA)
0.93 (0.81 -

1.07)[2]

Daprodustat ASCEND-ND NDD-CKD 19.5%

19.2%

(Darbepoetin

alfa)

1.03 (0.89 -

1.19)[3]

ASCEND-D DD-CKD 25.2% 26.7% (ESA)
0.93 (0.81 -

1.07)[3]

Vadadustat PRO2TECT NDD-CKD 22.0%

19.9%

(Darbepoetin

alfa)

1.17 (1.01 -

1.36)[4]

INNO2VATE DD-CKD 18.2%

19.3%

(Darbepoetin

alfa)

0.96 (0.83 -

1.11)[5]

Molidustat MIYABI ND-C
NDD-CKD

(ESA-Naive)

32.9%

(Serious

TEAEs)

26.8%

(Darbepoetin

alfa)

Not Reported

MACE is typically a composite of all-cause mortality, non-fatal myocardial infarction, and non-

fatal stroke. TEAE: Treatment-Emergent Adverse Event.

Table 2: Thromboembolic Events
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Inhibitor
Trial
Program

Patient
Population

Thromboem
bolic
Events
(Inhibitor)

Thromboem
bolic
Events
(Comparato
r)

Notes

Roxadustat
Real-world

data (Japan)
-

Higher rates

of vascular

access

thrombosis

and deep

vein

thrombosis

reported.[6]

-

A

pharmacovigil

ance study in

Japan

identified

shunt

occlusion as

a significant

adverse

event.[7]

Daprodustat
ASCEND

Program

NDD-CKD &

DD-CKD

Adjudicated

thromboembo

lic events

were

analyzed.

Compared to

ESA.

Specific rates

require

detailed trial

data access.

[6][8]

Vadadustat PRO2TECT NDD-CKD - -

Did not meet

the primary

safety

endpoint of

non-inferiority

for MACE.[4]

INNO2VATE DD-CKD - -

Non-inferior

to

darbepoetin

alfa for

MACE.[9]

Molidustat MIYABI &

DIALOGUE

NDD-CKD &

DD-CKD

- - Overall

adverse

event profiles

were
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generally

similar to

comparators.

[10][11][12]

Table 3: Other Key Adverse Events
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Inhibitor Adverse Event
Incidence
(Inhibitor)

Incidence
(Comparator)

Patient
Population

Roxadustat Hypertension 11.5% 9.1% (Placebo) NDD-CKD[1]

Hyperkalemia - - NDD-CKD

Daprodustat Hypertension
Most commonly

reported
-

NDD-CKD & DD-

CKD[3]

Diarrhoea
Most commonly

reported
-

NDD-CKD & DD-

CKD[3]

Dialysis

Hypotension

Most commonly

reported
- DD-CKD[3]

Vadadustat Hypertension 16.2%

12.9%

(Darbepoetin

alfa)

DD-CKD

(Incident)[9]

Diarrhoea 13.0%

10.1%

(Darbepoetin

alfa)

DD-CKD

(Prevalent)[9]

Hyperkalemia 9.0%

10.8%

(Darbepoetin

alfa)

DD-CKD

(Prevalent)[9]

Molidustat Nasopharyngitis 31.7%

26.6%

(Darbepoetin

alfa)

NDD-CKD (ESA-

Naive)[11]

Worsening of

CKD
19.5%

11.4%

(Darbepoetin

alfa)

NDD-CKD (ESA-

Naive)[11]

Experimental Protocols
The safety of HIF-PH inhibitors has been evaluated in extensive phase 3 clinical trial programs

designed to assess non-inferiority to either placebo or active comparators (ESAs).
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Key Methodologies for Safety Assessment:

Cardiovascular Event Adjudication: In most pivotal trials, major adverse cardiovascular

events (MACE) were adjudicated by an independent Clinical Endpoint Committee (CEC).

This committee, blinded to treatment allocation, reviewed potential cardiovascular events

against pre-specified definitions based on guidelines from organizations like the American

College of Cardiology and the American Heart Association.[13] This process aims to reduce

bias in the classification of cardiovascular outcomes.[13]

Thrombotic Event Monitoring: The risk of thromboembolic events was a key safety focus.

Clinical trial protocols included systematic monitoring for events such as deep vein

thrombosis, pulmonary embolism, and vascular access thrombosis.[6][8]

Cancer Safety Analysis: Given the role of HIF in cellular proliferation and angiogenesis, the

potential for tumor promotion was a theoretical concern.[14] Clinical trials for drugs like

daprodustat included pre-specified on-treatment safety analyses of cancer-related adverse

events.[3]

Adverse Event Reporting: Treatment-emergent adverse events (TEAEs) were systematically

collected and coded using standardized terminologies like the Medical Dictionary for

Regulatory Activities (MedDRA). The incidence, severity, and causality of TEAEs were

assessed throughout the trial duration.[1][15]

Signaling Pathways and Potential for Off-Target
Effects
The primary mechanism of action of HIF-PH inhibitors is the stabilization of HIF-α subunits,

leading to the transcription of genes involved in erythropoiesis. However, HIF signaling is

pleiotropic, and its activation can have broader physiological effects.

On-Target HIF Signaling Pathway
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Caption: On-target signaling pathway of HIF-PH inhibitors.

The diagram above illustrates the central mechanism of HIF-PH inhibitors. Under normoxic

conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its

ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal

degradation. HIF-PH inhibitors block the action of PHDs, leading to the stabilization of HIF-α.

Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia
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response elements (HREs) in the promoter regions of target genes. This induces the

transcription of genes responsible for erythropoiesis (e.g., erythropoietin), iron metabolism, and

other processes such as angiogenesis (via VEGF).

Potential for Off-Target Effects and Other Safety
Considerations
While the primary therapeutic effect is mediated through the on-target HIF pathway, there are

theoretical concerns about off-target effects and other safety considerations.

On-Target Effects
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Caption: Potential on-target and off-target effects of HIF-PH inhibitors.

Cardiovascular Safety: While large clinical trials have generally shown non-inferiority to

ESAs for MACE in the dialysis population, the picture is more complex in the non-dialysis

population, with vadadustat not meeting the pre-specified non-inferiority margin for MACE in

the PRO2TECT trials.[4] The mechanisms behind these cardiovascular signals are not fully

elucidated but may involve factors beyond erythropoiesis.
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Thrombotic Risk: An increased risk of thrombotic events, particularly vascular access

thrombosis, has been a concern with some HIF-PH inhibitors.[6] This may be related to the

stimulation of erythropoiesis and changes in blood viscosity, but other mechanisms may also

be at play.

Tumor Progression: The upregulation of HIF-1α and HIF-2α, which can promote

angiogenesis and cell proliferation, has raised theoretical concerns about the potential for

tumor growth.[14] However, clinical trial data to date have not shown a consistent signal for

increased cancer risk, though long-term data are still accumulating.[3]

Off-Target Enzyme Inhibition: HIF-PH inhibitors are analogues of 2-oxoglutarate and could

potentially inhibit other 2-oxoglutarate-dependent dioxygenases, which are involved in

various cellular processes.[16] The clinical significance of these potential off-target effects is

an area of ongoing research.

Conclusion
HIF-PH inhibitors represent a valuable therapeutic option for the management of anemia in

CKD. Their safety profiles are multifaceted and require careful consideration. This comparative

guide highlights the key safety findings from major clinical trials, providing a resource for

researchers and clinicians to understand the nuances of each agent. Continued long-term

surveillance and further research into the underlying mechanisms of observed adverse events

are crucial for optimizing the safe and effective use of this important class of drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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